2-(Isoquinolin-6-YL)ethanamine

描述

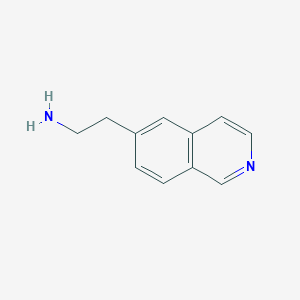

2-(Isoquinolin-6-YL)ethanamine is a bioactive compound characterized by an ethanamine backbone linked to the 6-position of an isoquinoline heterocycle. The ethanamine moiety enhances molecular flexibility and interaction with biological targets, such as neurotransmitter receptors or enzymes involved in signal transduction .

属性

IUPAC Name |

2-isoquinolin-6-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBVZIOLYNFITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Biological Activities

The biological activities of 2-(Isoquinolin-6-YL)ethanamine are primarily derived from its structural similarities to other isoquinoline derivatives, which are known for their pharmacological properties. Key areas of interest include:

- Antimicrobial Activity : Isoquinoline derivatives have shown efficacy against various bacterial strains by inhibiting essential enzymes involved in DNA synthesis and cell division .

- Anticancer Properties : Research indicates that this compound may act on specific receptors and enzymes linked to cancer cell proliferation, making it a candidate for further investigation in oncology .

- Neurotransmitter Interaction : There is potential for this compound to interact with neurotransmitter receptors, possibly influencing neurological pathways and offering therapeutic benefits in conditions like Parkinson's disease .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are noteworthy:

- Drug Development : Given its potential as an enzyme inhibitor, this compound could serve as a lead molecule for developing new therapeutic agents targeting bacterial infections or cancer .

- Functionalization Potential : The ethanamine group allows for further chemical modifications, which can enhance the compound's biological activity or selectivity towards specific targets .

作用机制

The mechanism of action of 2-(Isoquinolin-6-YL)ethanamine involves its interaction with various molecular targets:

Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death.

Receptor Binding: Some isoquinoline derivatives can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Structural Features

The following table summarizes key structural differences among 2-(Isoquinolin-6-YL)ethanamine and selected analogs:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Isoquinoline | Ethanamine at C6 | ~170.24 |

| (R)-2-(tert-Butylamino)ethanamine | Ethanamine | tert-Butyl group on amine | 116.20 |

| Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine | Indoloquinoxaline | Diethylamine on ethyl linker | ~319.40 |

| 2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine | Benzodioxane | Ethylamine attached to benzodioxane | 193.23 |

| N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine | Ethane linked to nitrophenyls | Dual nitro groups on phenoxy and phenyl | 357.33 |

| 2-(6-Methoxy-1H-indol-3-yl)ethanamine | Indole | Methoxy at C6, ethylamine at C3 | 190.24 |

| 25I-NBOMe (Synthetic phenethylamine) | Phenethylamine | 4-Iodo-2,5-dimethoxyphenyl and N-benzyl | 413.25 |

Key Observations :

- Isoquinoline vs. Indole/Indoloquinoxaline: The isoquinoline core (target compound) offers a planar aromatic system distinct from the indole-based structures in and . This influences π-π stacking interactions and binding affinity to receptors .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density, altering reactivity and stability. In contrast, methoxy groups () enhance solubility and modulate receptor selectivity .

- Chiral Centers: (R)-2-(tert-Butylamino)ethanamine () demonstrates the role of stereochemistry in enantioselective synthesis, achieving up to 57% enantiomeric excess (ee) in difluoromethylthiolation reactions .

Pharmacological and Chemical Properties

Notable Findings:

- Antitumor Activity : 2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine () and its derivatives show promise in cancer models, likely due to DNA intercalation or topoisomerase inhibition .

- Neurological Effects : 6-Methoxytryptamine () shares structural similarity with serotonin, enabling cross-reactivity with 5-HT receptors .

- Psychoactive Potential: NBOMe compounds () exhibit extreme potency (active at µg doses) due to N-benzyl and halogen/methoxy substitutions .

生物活性

2-(Isoquinolin-6-YL)ethanamine, a derivative of isoquinoline, is gaining attention in medicinal chemistry due to its potential biological activities. Isoquinoline compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and related case studies.

Chemical Structure and Properties

This compound features an isoquinoline moiety that contributes to its biological activity. The compound can be synthesized through various methods, including catalytic processes that enhance yield and scalability for large-scale production.

Neuropharmacological Effects

Research indicates that isoquinoline compounds can interact with neurotransmitter systems. For instance:

- Dopaminergic Activity : Compounds similar to this compound have demonstrated high potency at dopamine receptors, particularly D3 receptors, which are implicated in Parkinson's disease models .

Anticancer Properties

Isoquinoline derivatives exhibit significant anticancer activity. The compound's structural features may allow it to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms:

- Cell Growth Inhibition : Studies have shown that certain isoquinoline derivatives inhibit cancer cell growth in vitro and in vivo .

Case Studies

- Neuroprotective Effects : A study on isoquinoline derivatives indicated their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

- Anti-inflammatory Activity : Isoquinoline compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, showcasing a potential role in managing inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several established methods:

- Catalytic Processes : Utilizing metal catalysts like palladium or copper enhances the yield of the synthesis.

- Microwave-Assisted Synthesis : This method has been explored for producing various substituted isoquinolines with improved efficiency .

Comparative Analysis of Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Quinoline | Bicyclic structure similar to isoquinoline | Known for antimalarial activity |

| Beta-Phenylethylamine | Precursor in isoquinoline synthesis | Acts as a neurotransmitter |

| Tetrahydroisoquinoline | Saturated derivative of isoquinoline | Exhibits unique psychoactive properties |

The structural uniqueness of this compound enhances its potential as a lead compound in drug development compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。